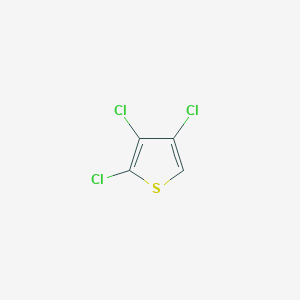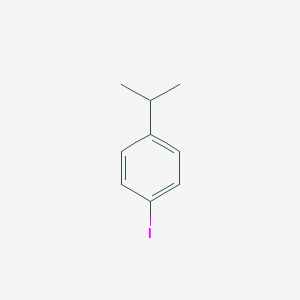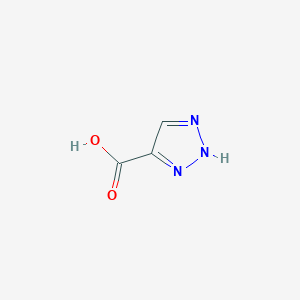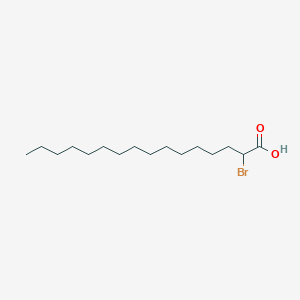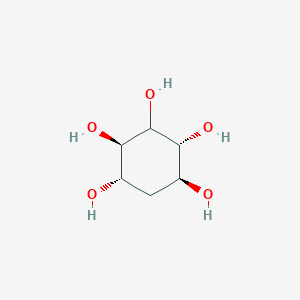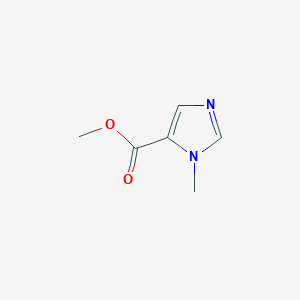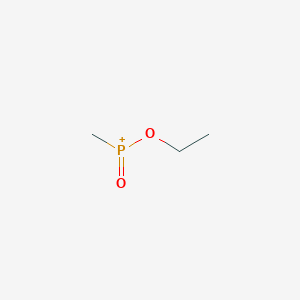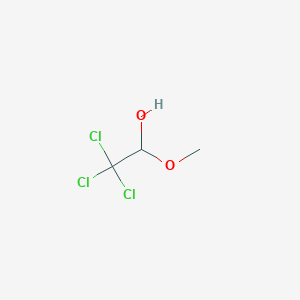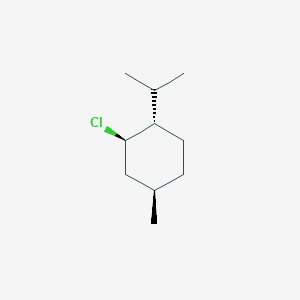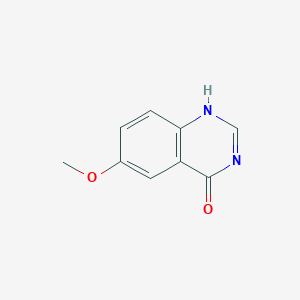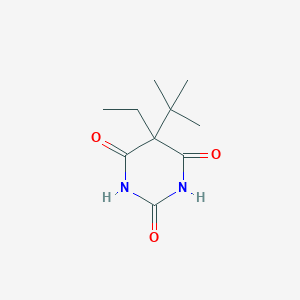
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid, also known as pentobarbital, is a barbiturate drug that has been used for various purposes in the field of scientific research. It is a central nervous system depressant that acts as a sedative, hypnotic, and anticonvulsant. Pentobarbital has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By binding to specific sites on the receptor, 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl enhances the effects of GABA, leading to increased inhibition of neuronal activity and a decrease in the activity of the central nervous system.
Effets Biochimiques Et Physiologiques
Pentobarbital has a range of biochemical and physiological effects, including sedation, hypnosis, anticonvulsant activity, and respiratory depression. It also has the potential to cause dependence and addiction, as well as other adverse effects such as cognitive impairment, memory loss, and respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
Pentobarbital has several advantages for use in laboratory experiments. It is a potent and reliable central nervous system depressant that can be used to induce sedation and anesthesia in animal models. It also has a well-characterized mechanism of action, making it a useful tool for studying the molecular mechanisms underlying sleep and wakefulness. However, 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl also has several limitations, including its potential for abuse and addiction, as well as its narrow therapeutic index and potential for adverse effects.
Orientations Futures
There are several future directions for research on 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl and its potential therapeutic applications. One area of interest is the use of 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl as an anticonvulsant in the treatment of epilepsy. Other potential applications include the use of 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl as a sedative or anesthetic in clinical settings, as well as the development of new drugs that target the GABA-A receptor and its associated signaling pathways.
In conclusion, 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl is a barbiturate drug that has been widely used in scientific research to study its effects on the central nervous system. It has a well-characterized mechanism of action and has been used as a sedative, hypnotic, and anticonvulsant in animal studies. While 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl has several advantages for use in laboratory experiments, it also has several limitations and potential adverse effects. Future research on 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl may lead to the development of new therapeutic applications and drugs targeting the GABA-A receptor.
Méthodes De Synthèse
Pentobarbital can be synthesized through a multi-step process involving the reaction of malonic acid with urea, followed by the addition of ethyl iodide and tert-butyl alcohol. The resulting compound is then converted into 5-(1,1-Dimethylethyl)-5-ethylbarbituric acidl through a series of chemical reactions.
Applications De Recherche Scientifique
Pentobarbital has been widely used in scientific research to study its effects on the central nervous system. It has been used as a sedative and anesthetic in animal studies, as well as a tool for studying the molecular mechanisms underlying sleep and wakefulness. Pentobarbital has also been used in studies of epilepsy, anxiety, and depression.
Propriétés
Numéro CAS |
15379-32-5 |
|---|---|
Nom du produit |
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid |
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-5-10(9(2,3)4)6(13)11-8(15)12-7(10)14/h5H2,1-4H3,(H2,11,12,13,14,15) |
Clé InChI |
DKRAUVNSWYTDCB-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
Autres numéros CAS |
15379-32-5 |
Synonymes |
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



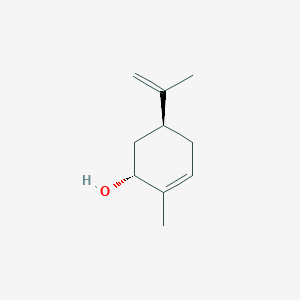
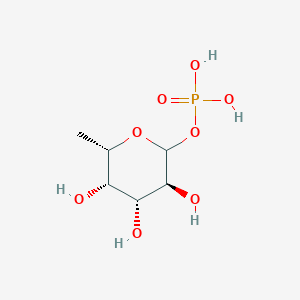
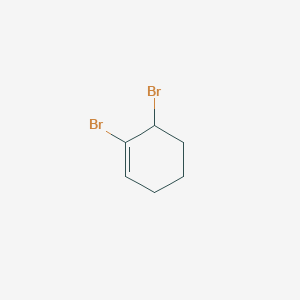
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
